2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine

Descripción general

Descripción

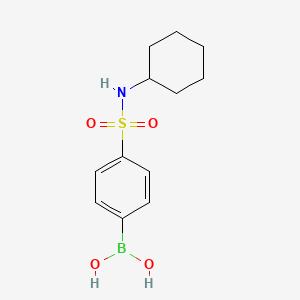

The compound “2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine” is a complex organic molecule. It contains an isoindoline group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . Attached to this core structure is a 3-methylbutan-2-yl group , which is a branched alkyl group.

Synthesis Analysis

Without specific literature or database references, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, isoindoline derivatives can be synthesized through various methods, including condensation reactions of suitable precursors . The 3-methylbutan-2-yl group could potentially be introduced through a substitution or addition reaction, depending on the specific synthetic route.Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely features a bicyclic isoindoline group with a 3-methylbutan-2-yl group attached. The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the structure of this compound. For example, due to the presence of the aromatic ring and the nitrogen atom, it’s likely to have some degree of polarity and might be capable of participating in pi stacking interactions or hydrogen bonding .Aplicaciones Científicas De Investigación

Novel Class of Isoindolinones

Research conducted by Opatz and Ferenc (2004) found that the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide results in the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. These compounds represent a new class of isoindolinones, originating from the condensation of 2-carboxybenzaldehyde with the amine and two molecules of hydrogen cyanide (Opatz & Ferenc, 2004).

Synthesis of Diastereomerically Pure Compounds

Nighot et al. (2020) described a robust method for synthesizing diastereomerically pure methyl (2S)-2-(1-benzyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate. The method involves HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5-exo-dig cyclization, and catalytic hydrogenation. This approach simplifies the diastereomeric separation process (Nighot et al., 2020).

Creation of Pharmacologically Interesting Compounds

Ogurtsov and Rakitin (2021) synthesized new (2,3-dihydro-1H-indol-5-ylmethyl)amine from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneously deprotecting phthalimide and acetyl groups. The resulting compound is an intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may have pharmacological relevance (Ogurtsov & Rakitin, 2021).

Direcciones Futuras

The study of isoindoline derivatives is an active area of research, particularly in medicinal chemistry, where these compounds are often investigated for their potential therapeutic properties . The future directions for this specific compound would likely depend on its biological activity, stability, and synthetic accessibility.

Propiedades

IUPAC Name |

2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-9(2)10(3)15-7-11-4-5-13(14)6-12(11)8-15/h4-6,9-10H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQUEUGAGGKHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.